
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with the molecular formula C5H8N4O2 It is a derivative of pyrimidine, characterized by the presence of a hydrazino group at the 6-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Material: The synthesis begins with 3-methyluracil, a pyrimidine derivative.
Hydrazination: 3-methyluracil is reacted with hydrazine hydrate under reflux conditions. The reaction is typically carried out in an ethanol or methanol solvent.
Reaction Conditions: The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation Products: Azo and azoxy compounds.
Reduction Products: Hydrazones and other reduced derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Development
The compound serves as an important intermediate in synthesizing pharmaceutical agents with potential anticancer , antiviral , and antimicrobial properties. The hydrazino group enhances its reactivity, allowing it to form hydrogen bonds with enzyme active sites, which can modulate enzyme activity and influence cellular signaling pathways.
Enzyme Inhibition and Receptor Binding
Research indicates that 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione can effectively bind to enzymes and receptors due to its structural similarity to nucleic acid bases. This binding capability allows it to interact with nucleic acid-binding proteins and receptors, impacting critical biological pathways such as cell signaling and metabolic processes.
Case Studies in Antimicrobial Activity
Preliminary studies have demonstrated that derivatives of this compound exhibit promising antibacterial and antifungal properties. For instance, research has shown that specific derivatives can inhibit the growth of various pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:
- Antimicrobial Activity : Derivatives show efficacy against a range of bacterial strains.
- Anticancer Potential : As an intermediate in drug synthesis, it has been linked to compounds that exhibit anticancer effects.
- Enzyme Modulation : Interaction studies reveal significant alterations in enzyme kinetics due to binding with this compound .
Enzyme Interaction Studies
The compound's ability to modulate enzyme activity has been extensively studied. For example, interactions with specific enzymes have shown alterations in reaction rates and product formation, indicating its potential as a lead compound for drug development targeting specific enzymes or receptors.
Synthesis of Dyes and Agrochemicals
In addition to its medicinal applications, this compound is utilized as a precursor in the synthesis of dyes and agrochemicals. Its chemical properties make it suitable for creating compounds used in agricultural practices and colorants for various industrial applications.
Table of Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Intermediate for anticancer, antiviral, and antimicrobial agents |
Biological Studies | Enzyme inhibition and receptor binding studies |
Industrial Applications | Precursor for dyes and agrochemicals |
Mechanism of Action
The mechanism of action of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structural similarity to nucleic acid bases allows it to interact with nucleic acid-binding proteins and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyluracil: The parent compound from which 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is derived.
6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione: A similar compound with an amino group instead of a hydrazino group.
6-Hydrazino-2,4(1H,3H)-pyrimidinedione: A compound with a hydrazino group but lacking the methyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of both a hydrazino group and a methyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Biological Activity
6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, a heterocyclic organic compound with the molecular formula C₅H₈N₄O₂, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a hydrazino group at the 6-position and a methyl group at the 3-position of the pyrimidine ring. Its potential applications span various domains, including drug development, enzyme inhibition, and receptor binding.
The presence of the hydrazino group enhances the compound's reactivity, allowing it to form hydrogen bonds with enzyme active sites. This interaction can lead to significant modulation of enzyme activity and influence cellular signaling pathways. The structural similarity to nucleic acid bases further enables binding with nucleic acid-binding proteins and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The hydrazino group facilitates interactions with enzyme active sites, potentially inhibiting their activity.
- Receptor Binding : The compound's structural resemblance to nucleic acids allows it to bind to receptors involved in critical biological pathways.
Biological Activity Studies
Research has demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound show promising antibacterial and antifungal properties.
- Anticancer Potential : As an intermediate in the synthesis of pharmaceutical compounds, it has been linked to potential anticancer activities.
- Enzyme Modulation : Interaction studies reveal that this compound can significantly alter enzyme kinetics and cellular signaling pathways.
Table 1: Summary of Biological Activities
Research Findings
- A study published in the Egyptian Journal of Chemistry highlighted the compound's role in synthesizing derivatives that exhibit enhanced biological activities compared to their parent compounds .
- Another investigation reported that modifications to the hydrazino group significantly affect the compound's binding affinity to specific enzymes and receptors .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of both a hydrazino group and a methyl group. This distinct combination endows it with unique chemical reactivity and biological properties that are not present in structurally similar compounds.
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Methyluracil | Lacks hydrazino group | Limited biological activity |
6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione | Contains an amino group instead of a hydrazino group | Moderate enzyme inhibition |
6-Hydrazino-2,4(1H,3H)-pyrimidinedione | Lacks methyl group at the 3-position | Reduced binding affinity |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione derivatives?
The synthesis typically involves alkylation, cyclocondensation, or functionalization of the pyrimidine-dione core. For example:
- Alkylation : Reacting 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl iodide in the presence of a base (e.g., triethylamine) yields N-ethyl derivatives (40–53% yield) .
- Cyclocondensation : Using DMF as a solvent with phosphoryl chloride and cyanocetamide facilitates the formation of fused pyrido[2,3-d]pyrimidine-dione systems (e.g., compound 21 in ) .
- Hydrazine functionalization : Reaction with hydrazine derivatives introduces hydrazino groups at position 6, often requiring reflux conditions in ethanol or THF .
Q. How are structural and purity confirmations performed for these derivatives?
Key analytical techniques include:
- NMR spectroscopy : 1H and 13C NMR data resolve substituent positions and tautomeric states. For example, 1H NMR of compound 18c () shows characteristic peaks at δ 4.91 (s, 1H, NH) and δ 3.93 (q, J = 7.0 Hz, ethyl group) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Compound 8g () exhibits an HRMS (ESI-) m/z of 354.0981, matching its calculated formula C19H13N3O4 .
- Melting point analysis : Used to assess purity, as seen in compound 18d (mp 154–155°C) .
Advanced Research Questions
Q. How do substituent variations at position 6 influence biological activity in pyrimidine-dione derivatives?
Substituents critically modulate bioactivity:
- Biphenyl groups : Derivatives like 8g () with a [1,1'-biphenyl]-3-carbonyl substituent show enhanced HIV Rev inhibition (87% yield) due to π-π stacking interactions in the enzyme’s hydrophobic pocket .
- Electron-withdrawing groups : Chloro or fluoro substituents (e.g., 8k and 8l in ) improve metabolic stability but may reduce solubility, requiring formulation optimization .
- Amino/hydrazino groups : Position 6 hydrazino derivatives (e.g., compound 9b in ) exhibit selective binding to HIV reverse transcriptase via hydrogen bonding with Thr139 .
Q. How can contradictory biological data among structurally similar derivatives be resolved?
Contradictions often arise from assay conditions or subtle structural differences. Strategies include:
- Comparative SAR studies : Analyzing compound 9c (4'-methyl biphenyl) vs. 9d (3'-methyl biphenyl) () reveals that substituent position impacts HIV RT inhibition by altering steric interactions .
- Dose-response profiling : Compound 6 () showed eEF-2K inhibition at IC50 = 1.2 µM, while structurally similar derivatives (e.g., compound 7) were inactive, suggesting a critical role of the 6-carboxamide group .
- Computational modeling : Molecular docking of compound 8g () into the HIV Rev binding site highlights the necessity of a planar biphenyl system for activity .
Q. What strategies optimize reaction yields for challenging pyrimidine-dione syntheses?
- Solvent selection : DMF enhances reactivity in cyclocondensation reactions (e.g., compound 21 in ) but may require post-reaction purification via hot ethanol washing .
- Catalyst systems : Potassium carbonate in DMF promotes efficient alkylation of thieno[2,3-d]pyrimidine-diones (e.g., compound 3 in ) .
- Temperature control : Refluxing in THF with p-toluenesulfonic acid ( ) accelerates chromone-derived pyrido[2,3-d]pyrimidine-dione formation (e.g., 6a–d, 60–78% yield) .
Q. Methodological Considerations
Q. How are stability and tautomerism addressed in pyrimidine-dione derivatives?
- Tautomeric analysis : 1H NMR of compound 10i ( ) shows two distinct NH peaks (δ 11.08 and 10.39), confirming keto-enol tautomerism in DMSO .
- pH-dependent studies : Adjusting reaction pH to 7–8 stabilizes the hydrazino group against hydrolysis during synthesis .
Q. What are the limitations of current synthetic approaches?
Properties
IUPAC Name |
6-hydrazinyl-3-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h2,8H,6H2,1H3,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTQFNMCDOXSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226214 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-78-2 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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